![molecular formula C21H18N2O2S B2792087 4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896619-31-1](/img/structure/B2792087.png)
4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
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Overview
Description
4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and protein tyrosine phosphatase 1B (PTP1B). This inhibition leads to a reduction in inflammation, tumor growth, and insulin resistance.
Biochemical and Physiological Effects
4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been reported to induce apoptosis in cancer cells and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol in lab experiments is its high purity and yield. The compound is also stable and can be easily synthesized using various methods. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to study its effects in aqueous environments.
Future Directions
There are various future directions for the study of 4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol. One potential direction is the study of its effects on other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is the development of new synthesis methods to improve the yield and purity of the compound. Furthermore, the study of the compound's mechanism of action and its effects on various enzymes can provide insights into its potential therapeutic applications.
Conclusion
In conclusion, 4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. The compound has been synthesized using various methods and has shown promising results in the treatment of various diseases such as cancer and diabetes. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol has been achieved using various methods. One of the most commonly used methods is the condensation reaction of 2-aminophenol, 2-hydroxy-5-methylbenzaldehyde, and 2-thiophenecarboxaldehyde in the presence of acetic acid and glacial acetic acid. This method has been reported to yield the compound in high purity and yield.
Scientific Research Applications
4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol has been studied for its potential therapeutic applications in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also shown potential as a neuroprotective agent and has been studied for its effects on Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-methyl-2-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-8-9-18(24)15(11-13)16-12-17-14-5-2-3-6-19(14)25-21(23(17)22-16)20-7-4-10-26-20/h2-11,17,21,24H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBLADSKYHBFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
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